molecular formula C19H35NO4 B11942035 trans-2-Dodecenoyl-L-carnitine, analytical standard

trans-2-Dodecenoyl-L-carnitine, analytical standard

Cat. No.: B11942035
M. Wt: 341.5 g/mol
InChI Key: OWRLUKFWNGLGIE-TUQDCPSNSA-N
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Description

trans-2-Dodecenoyl-L-carnitine: is a medium-chain acylcarnitine that belongs to the class of acylcarnitines. It is primarily produced from L-carnitine, which plays a crucial role in fatty acid metabolic pathways. This compound acts as a carrier of long-chain acyl groups from activated fatty acids across the inner mitochondrial membrane into the mitochondrial matrix, where they undergo β-oxidation to acetyl CoA to obtain usable energy via the citric acid cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Dodecenoyl-L-carnitine typically involves the esterification of L-carnitine with trans-2-dodecenoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of trans-2-Dodecenoyl-L-carnitine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the purification steps are optimized for large-scale production. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: trans-2-Dodecenoyl-L-carnitine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

trans-2-Dodecenoyl-L-carnitine exerts its effects by acting as a carrier of long-chain acyl groups from activated fatty acids across the inner mitochondrial membrane into the mitochondrial matrix. This process is essential for the β-oxidation of fatty acids to acetyl CoA, which then enters the citric acid cycle to produce energy. The molecular targets involved in this process include carnitine acyltransferases and acyl-CoA dehydrogenases .

Comparison with Similar Compounds

Comparison: trans-2-Dodecenoyl-L-carnitine is unique due to its specific role as a diagnostic metabolite biomarker for VLCAD deficiency. While other acylcarnitines also participate in fatty acid metabolism, trans-2-Dodecenoyl-L-carnitine’s specific structure and function make it particularly valuable in clinical and research settings .

Properties

Molecular Formula

C19H35NO4

Molecular Weight

341.5 g/mol

IUPAC Name

(3R)-3-[(E)-dodec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C19H35NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h13-14,17H,5-12,15-16H2,1-4H3/b14-13+/t17-/m1/s1

InChI Key

OWRLUKFWNGLGIE-TUQDCPSNSA-N

Isomeric SMILES

CCCCCCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

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